molecular formula C13H11N3O3S B13364704 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole

4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole

Cat. No.: B13364704
M. Wt: 289.31 g/mol
InChI Key: ONRMIEXDJFIPDS-UHFFFAOYSA-N
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Description

4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthalene moiety, and a methoxy group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole typically involves the reaction of 4-methoxy-1-naphthylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to yield the desired triazole compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(4-hydroxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole.

    Reduction: Formation of 4-[(4-methoxy-1-naphthyl)sulfanyl]-4H-1,2,4-triazole.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(1-naphthyl)benzenesulfonamide
  • 4-methoxy-N-(1-naphthyl)benzenesulfonyl chloride

Uniqueness

4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the naphthalene moiety and the triazole ring also enhances its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

4-(4-methoxynaphthalen-1-yl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C13H11N3O3S/c1-19-12-6-7-13(11-5-3-2-4-10(11)12)20(17,18)16-8-14-15-9-16/h2-9H,1H3

InChI Key

ONRMIEXDJFIPDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NN=C3

Origin of Product

United States

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